molecular formula C16H12N2O5 B5721300 4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid

4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid

Cat. No.: B5721300
M. Wt: 312.28 g/mol
InChI Key: PZUPDACGKYABIM-KPKJPENVSA-N
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Description

4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with an imidazolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like acetone, followed by acidification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolidine ring can be reduced to form imidazolidines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazolidine ring may produce imidazolidines.

Scientific Research Applications

4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-8-6-9(15(20)21)2-4-11(8)13-5-3-10(23-13)7-12-14(19)18-16(22)17-12/h2-7H,1H3,(H,20,21)(H2,17,18,19,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUPDACGKYABIM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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